2',4'-Dihydroxychalcone

Catalog No.
S1794312
CAS No.
1776-30-3
M.F
C15H12O3
M. Wt
240.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',4'-Dihydroxychalcone

CAS Number

1776-30-3

Product Name

2',4'-Dihydroxychalcone

IUPAC Name

(E)-3-(2,4-dihydroxyphenyl)-1-phenylprop-2-en-1-one

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

InChI

InChI=1S/C15H12O3/c16-13-8-6-12(15(18)10-13)7-9-14(17)11-4-2-1-3-5-11/h1-10,16,18H/b9-7+

InChI Key

LKNPFZQVNZFLIC-VQHVLOKHSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O

Synonyms

2',4'-Dihydroxychalcone 1776-30-3 (E)-2',4'-Dihydroxychalcone 25515-43-9

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)O)O

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)O)O

2',4'-Dihydroxychalcone (TFC) is a natural product belonging to the class of chalcones. It has been identified in various plants, including Ceratiola ericoides, Oxytropis falcata, and Vachellia vernicosa [, ]. Current scientific research suggests potential applications of 2',4'-Dihydroxychalcone in the following areas:

2',4'-Dihydroxychalcone is an organic compound classified as a member of the chalcone family, characterized by its two hydroxyl groups located at the 2' and 4' positions of the aromatic rings. Its molecular formula is C15H12O3C_{15}H_{12}O_{3} with a molecular weight of approximately 240.25 g/mol. This compound exhibits a yellow crystalline appearance and is soluble in organic solvents such as ethanol and methanol. It plays a significant role in various biochemical processes, particularly in the biosynthesis of flavonoids, which are crucial for plant pigmentation and defense mechanisms.

  • Oxidation: Under oxidative conditions, it can be converted into quinones using reagents like potassium permanganate or hydrogen peroxide.
  • Reduction: It can undergo reduction to form dihydrochalcones, typically using catalytic hydrogenation methods with palladium on carbon or sodium borohydride.
  • Cyclization: The compound can also participate in intramolecular cyclization to yield flavanones, facilitated by acidic or basic catalysts such as hydrochloric acid or sodium hydroxide .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or hydrogen peroxide in acidic/basic conditions.
  • Reduction: Sodium borohydride or catalytic hydrogenation.
  • Cyclization: Acidic or basic catalysts.

Major Products

  • Oxidation: Quinones.
  • Reduction: Dihydrochalcones.
  • Cyclization: Flavanones.

2',4'-Dihydroxychalcone exhibits notable biological activities, including:

  • Anticancer Properties: It has been shown to induce apoptosis in various cancer cell lines, such as gastric cancer cells, by modulating key signaling pathways and gene expression .
  • Antimicrobial Activity: The compound has demonstrated effectiveness against certain pathogens, including Saprolegnia species, indicating potential applications in aquaculture .
  • Enzyme Interaction: It interacts with chalcone isomerase, which is critical for the conversion of chalcones to flavanones, thus influencing flavonoid biosynthesis .

The synthesis of 2',4'-Dihydroxychalcone can be achieved through several methods:

  • Claisen-Schmidt Condensation:
    • Reacting 2-hydroxyacetophenone with 4-hydroxybenzaldehyde in the presence of a base (e.g., potassium hydroxide) in an ethanol solution at room temperature for several hours .
  • Modified Reduction Protocols:
    • Using sodium borohydride with palladium on carbon to reduce double bonds under controlled temperatures yields high purity and yield of the compound .
  • Ultrasonic-Assisted Methods:
    • Employing lithium hydroxide instead of sodium hydroxide in ultrasonic baths can enhance reaction efficiency and yield .

2',4'-Dihydroxychalcone has diverse applications across various fields:

  • Pharmaceuticals: Due to its anticancer and antimicrobial properties, it is explored for therapeutic applications.
  • Agriculture: Its role in flavonoid biosynthesis makes it relevant for developing plant-based pesticides and growth regulators.
  • Food Industry: The compound's antioxidant properties suggest potential uses as a food preservative.

Studies have shown that 2',4'-Dihydroxychalcone interacts with several biological targets:

  • Heat Shock Protein 90 (Hsp90): It binds to the ATPase domain of Hsp90, inhibiting its function and affecting various signaling pathways related to stress responses and cell survival.
  • Chalcone Isomerase: This interaction is crucial for the enzymatic conversion of chalcones into flavanones, impacting flavonoid metabolism significantly .

Similar Compounds

Several compounds share structural similarities with 2',4'-Dihydroxychalcone. Here are notable examples:

Compound NameStructural FeaturesUnique Aspects
ChalconeBasic structure without hydroxyl substitutionsPrecursor to flavonoids
DihydrochalconeLacks double bond between ringsReduced form of chalcones
4-HydroxychalconeHydroxyl group at the 4-position onlyExhibits different biological activities
2',4',6'-TrihydroxychalconeAdditional hydroxyl groupsIncreased solubility and potential bioactivity
FlavanoneCyclized form of chalconesMore stable with distinct biological functions

Uniqueness

2',4'-Dihydroxychalcone is unique due to its specific arrangement of hydroxyl groups, which enhances its bioactivity compared to other similar compounds. This configuration allows for selective interactions with biological targets, making it a valuable compound for research and application in medicinal chemistry.

Purity

TLC ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

240.078644241 g/mol

Monoisotopic Mass

240.078644241 g/mol

Heavy Atom Count

18

Appearance

Yellow powder

UNII

M7LF69Z68L

Wikipedia

(E)-3-(2,4-dihydroxyphenyl)-1-phenylprop-2-en-1-one

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]

Dates

Modify: 2023-08-15

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